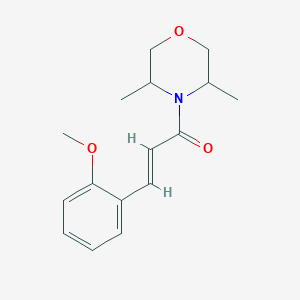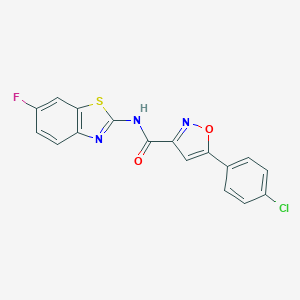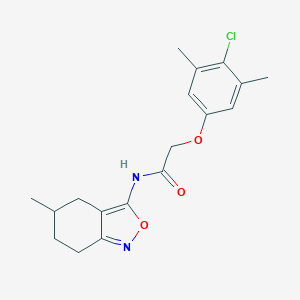![molecular formula C23H27N3O4 B253721 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B253721.png)
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
作用機序
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to act by inhibiting the growth and proliferation of cancer cells. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cancer cell growth, and to induce changes in gene expression that may contribute to its anticancer activity. It has also been shown to have anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
One of the advantages of using 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its potent anticancer activity, which makes it a promising candidate for the development of new cancer drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are many potential future directions for research on 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. One area of interest is in the development of new cancer drugs based on the compound, either alone or in combination with other drugs. Another direction is in the study of the compound's anti-inflammatory and antioxidant effects, which may have applications in the treatment of other diseases, such as arthritis and cardiovascular disease. Additionally, further research is needed to fully understand the compound's mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves the reaction of 4-tert-butylphenol with 4-isopropoxyphenylhydrazine, followed by the addition of acetic anhydride and sodium acetate. The resulting product is then purified through a series of chromatographic steps to yield the final compound.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide has been found to have a range of potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. Studies have shown that the compound has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer.
特性
製品名 |
2-(4-tert-butylphenoxy)-N-[4-(4-isopropoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
|---|---|
分子式 |
C23H27N3O4 |
分子量 |
409.5 g/mol |
IUPAC名 |
2-(4-tert-butylphenoxy)-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)29-19-10-6-16(7-11-19)21-22(26-30-25-21)24-20(27)14-28-18-12-8-17(9-13-18)23(3,4)5/h6-13,15H,14H2,1-5H3,(H,24,26,27) |
InChIキー |
MVPUBKNRMDOYLL-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
正規SMILES |
CC(C)OC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B253638.png)
![1-isobutyrylbenzo[cd]indol-2(1H)-one](/img/structure/B253643.png)
![isobutyl 4-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B253644.png)


![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)

![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253657.png)


![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253663.png)